

# A-485 cell proliferation inhibition assay protocol

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**Compound Focus:** A-485

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## A-485 Cell Proliferation Assay Protocol

The following protocol is synthesized from multiple recent studies utilizing **A-485**, particularly in hematological malignancies and solid tumors [1] [2] [3].

- **Cell Lines and Culture:** Common cell lines used include DLBCL lines (TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer), prostate cancer lines (LNCaP, 22Rv1), and others (K562, MV4-11). Culture them in recommended media (e.g., RPMI-1640 or IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C and 5% CO<sub>2</sub> [1].
- **Inhibitor Preparation:** **A-485** is typically prepared as a 10 mM stock solution in DMSO. Further serial dilutions are made in culture medium for treatment. The final DMSO concentration in assays should be kept low (e.g., 0.1% or less) to avoid solvent toxicity [2].
- **Cell Plating and Treatment:** Plate cells in 96-well plates at a density suitable for 72-hour growth (e.g., 2,000-10,000 cells per well depending on the cell line). Add serial dilutions of **A-485** to the wells. A typical concentration range is from nanomolar to low micromolar (e.g., 0.1 μM to 10 μM) [1] [2].
- **Incubation Time:** Treat cells with **A-485** for **72 hours** [1] [2].
- **Viability Measurement:** After the incubation period, measure cell viability using a suitable assay.
  - **CellTiter-Glo Luminescent Assay:** This is a common method for hematological and other cancer cell lines. Add the reagent to measure ATP content, which correlates with the number of metabolically active cells. Luminescence is then measured [2].
  - **CCK-8 Assay:** Another method used, for example, in DLBCL studies. Add the CCK-8 reagent and measure the optical density after several hours [1].
- **Data Analysis:** Calculate the percentage of viable cells relative to the DMSO-treated control group. The half-maximal inhibitory concentration (IC<sub>50</sub>) or half-maximal effective concentration (EC<sub>50</sub>) can be determined using non-linear regression analysis of the dose-response curve [2].

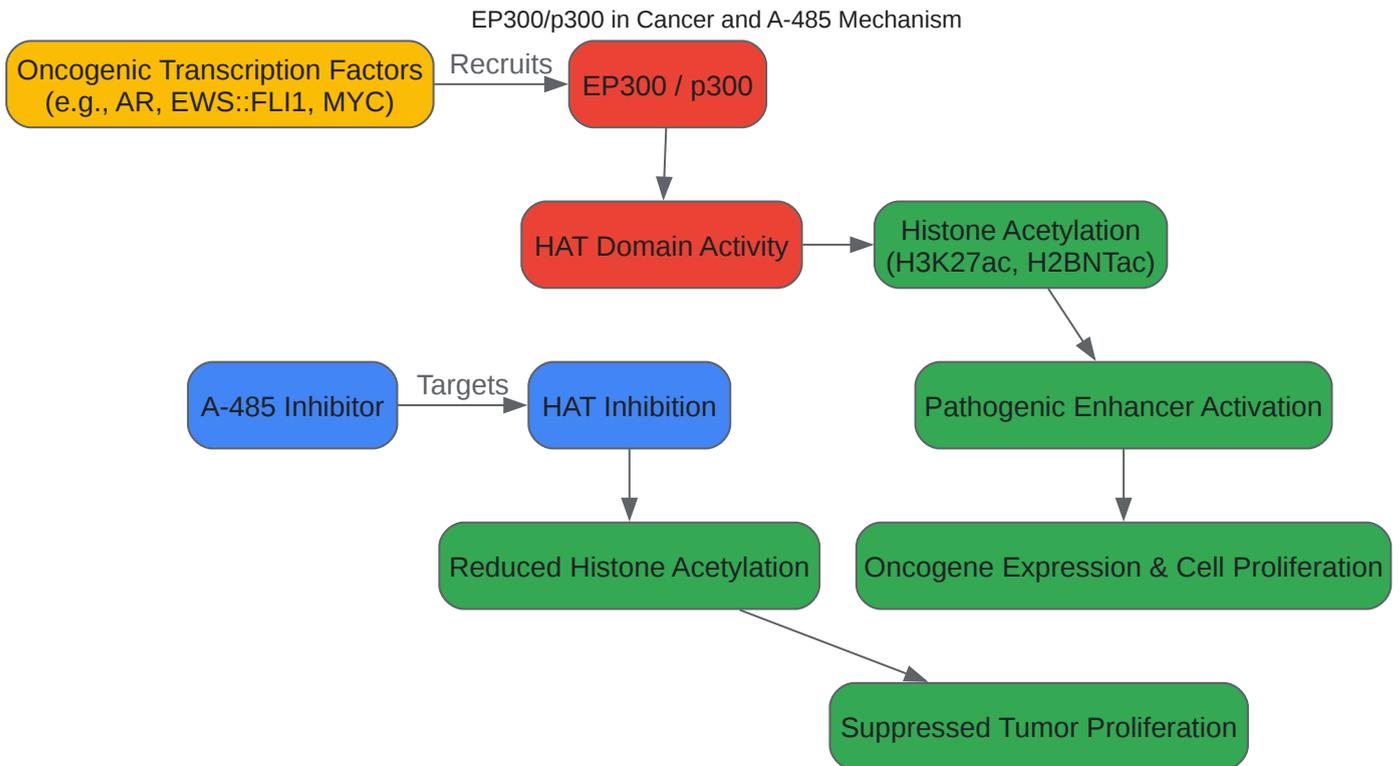
## A-485 Potency Across Cancer Cell Lines

The table below summarizes the anti-proliferative effects of **A-485** from published data, which can help you select relevant cell lines and expected potency for your research [2].

Cell Line	Cancer Type	Assay Type	Exposure Time	Reported IC50/EC50
Kasumi-1	Acute Myeloid Leukemia	XTT	5 days	0.33 $\mu$ M (EC50)
LNCaP	Prostate Cancer	CellTiter-Glo	3-5 days	0.26-0.35 $\mu$ M (EC50)
MM1.S	Multiple Myeloma	MTS	72 hours	139 nM (EC50)
MOLM-13	Acute Myeloid Leukemia	CellTiter-Glo	3-5 days	0.35 $\mu$ M (EC50)
OVCAR-3	Ovarian Cancer	CellTiter-Glo	120 hours	5.44 $\mu$ M (EC50)
CWR22R	Prostate Cancer	CellTiter-Glo	3 days	490 nM (IC50)
K562	Chronic Myeloid Leukemia	CellTiter-Glo	3 days	457 nM (IC50)
MV4-11	Acute Myeloid Leukemia	CellTiter-Glo	3 days	255.2 nM (IC50)
Maver1	Mantle Cell Lymphoma	CellTiter-Glo	3 days	226.1 nM (IC50)
MCF7	Breast Cancer	Celigo	6 days	>30 $\mu$ M (EC50)
PANC-1	Pancreatic Cancer	MTT	5 days	>30 $\mu$ M (EC50)

## EP300/p300 Signaling and A-485 Mechanism

The following diagram illustrates the role of EP300/p300 in oncogenesis and the mechanism by which **A-485** exerts its inhibitory effects, as described in the research [1] [4] [5].



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## Key Experimental Considerations

- **Mechanistic Insights:** **A-485** is a potent, selective catalytic inhibitor of the p300/CBP histone acetyltransferase (HAT) domain. Its anti-proliferative effect is linked to reducing histone acetylation marks (like H3K27ac and H2B N-terminal acetylation), which disrupts the activity of oncogenic enhancers and downstream pathways like MYC and E2F1 [1] [4] [5].
- **Combination Therapy:** Research in DLBCL shows that combining **A-485** with an XPO1 inhibitor (KPT8602) produces synergistic anti-lymphoma effects both in vitro and in vivo, suggesting a promising therapeutic strategy [1].
- **In Vivo Correlation:** For translational research, note that **A-485** has demonstrated efficacy in tumor-bearing mouse models. A dose of 20 mg/kg/day has been used in metabolic studies, and treatment significantly suppressed tumor growth in DLBCL xenograft models with minimal toxicity [1] [3].

## Reference List

- Targeting EP300 in diffuse large b-cell lymphoma - *BMC Cancer*, 2025. (Protocol details, *in vitro* and *in vivo* efficacy in DLBCL, combination studies) [1].
- p300/CBP is an essential driver of pathogenic enhancer ... - *EMBO Reports*, 2025. (Role of p300/CBP in Ewing sarcoma, inhibition by **A-485**) [4].
- A-485 | p300/CBP Inhibitor - *MedChemExpress*. (Biochemical activity, IC50/EC50 data across cell lines) [2].
- Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - *Nature Genetics*, 2025. (Mechanism of p300/CBP in prostate cancer, H2B acetylation) [5].
- Selective inhibition of CBP/p300 HAT by A-485 results in suppression of lipogenesis and hepatic gluconeogenesis - *Cell Death & Disease*, 2020. (Metabolic effects, *in vivo* dosing of 20 mg/kg/day in mice) [3].

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## References

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2. A-485 | p300/CBP Inhibitor [medchemexpress.com]
3. Selective inhibition of CBP/p300 HAT by A-485 results in ... [nature.com]
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